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molecular formula C14H25Br B8801763 (trans,trans)-4-Bromo-4'-ethyl-1,1'-bi(cyclohexane)

(trans,trans)-4-Bromo-4'-ethyl-1,1'-bi(cyclohexane)

Cat. No. B8801763
M. Wt: 273.25 g/mol
InChI Key: ZUDARTOJPANYEN-UHFFFAOYSA-N
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Patent
US06716491B2

Procedure details

102 ml of bromine are added dropwise over the course of 2 hours at 5-15° C. to 536 g of triphenylphosphine in 2000 ml of acetonitrile, the mixture is subsequently stirred at 5° C. for 1 hour, 422 g of 4-(trans-4-ethyl-cyclohexyl)cyclohexanol are added, and the mixture is stirred at RT for 24 hours. Conventional work-up gives 4′-bromo-4-ethylbicyclohexane, GC 94.7%.
Quantity
102 mL
Type
reactant
Reaction Step One
Quantity
536 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:22]([C@H:24]1[CH2:29][CH2:28][C@H:27]([CH:30]2[CH2:35][CH2:34][CH:33](O)[CH2:32][CH2:31]2)[CH2:26][CH2:25]1)[CH3:23]>C(#N)C>[Br:1][CH:33]1[CH2:34][CH2:35][CH:30]([CH:27]2[CH2:28][CH2:29][CH:24]([CH2:22][CH3:23])[CH2:25][CH2:26]2)[CH2:31][CH2:32]1

Inputs

Step One
Name
Quantity
102 mL
Type
reactant
Smiles
BrBr
Name
Quantity
536 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
422 g
Type
reactant
Smiles
C(C)[C@@H]1CC[C@H](CC1)C1CCC(CC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture is subsequently stirred at 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1CCC(CC1)C1CCC(CC1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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